Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate
Overview
Description
Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate is an organic compound with the molecular formula C₁₈H₂₆N₂O₄. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. The compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and is substituted with a benzyl group and a tert-butoxycarbonyl (Boc) protecting group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate can be synthesized through a multi-step process:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine. This step protects the amine group on the piperidine ring.
Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The process includes:
Reactor Design: Using reactors that can handle high pressure and temperature to facilitate the hydrogenation and cyclization steps.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzyl alcohol or benzaldehyde under appropriate conditions.
Reduction: Reduction of the piperidine ring can lead to the formation of piperidine derivatives with different substituents.
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Acidic conditions using trifluoroacetic acid (TFA) to remove the Boc group.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Various piperidine derivatives.
Substitution: Deprotected amine derivatives.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Protecting Group: The Boc group is commonly used to protect amines during multi-step organic synthesis.
Biology and Medicine
Drug Development: Serves as an intermediate in the synthesis of drugs targeting neurological disorders and other conditions.
Bioconjugation: Used in the preparation of bioconjugates for targeted drug delivery systems.
Industry
Polymer Chemistry: Utilized in the synthesis of polymers with specific functional groups.
Catalysis: Acts as a ligand in catalytic reactions to improve reaction efficiency and selectivity.
Mechanism of Action
The mechanism of action of Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate depends on its application. In drug synthesis, it acts as a precursor that undergoes various chemical transformations to yield active pharmaceutical ingredients. The Boc group protects the amine functionality during these transformations, preventing unwanted side reactions.
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-aminopiperidine-1-carboxylate: Lacks the Boc protecting group, making it more reactive.
4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate: Lacks the benzyl group, affecting its reactivity and application scope.
Uniqueness
Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate is unique due to the presence of both the benzyl and Boc groups, which provide specific reactivity and protection during synthesis. This dual functionality makes it a versatile intermediate in organic synthesis and pharmaceutical development.
Properties
IUPAC Name |
benzyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-16(21)19-15-9-11-20(12-10-15)17(22)23-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCNVANCFSRGFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621131 | |
Record name | Benzyl 4-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159874-20-1 | |
Record name | Benzyl 4-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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